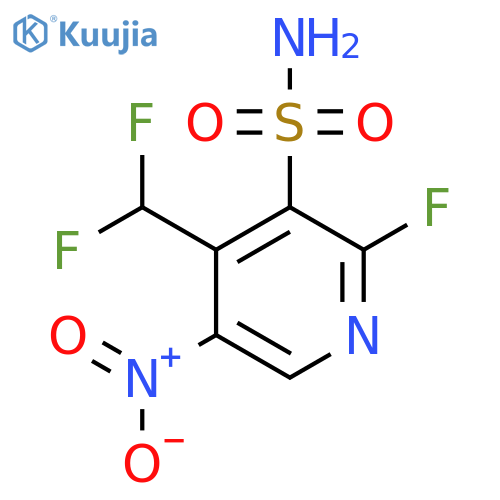

Cas no 1805475-82-4 (4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide)

1805475-82-4 structure

商品名:4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide

CAS番号:1805475-82-4

MF:C6H4F3N3O4S

メガワット:271.17387008667

CID:4885349

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide

-

- インチ: 1S/C6H4F3N3O4S/c7-5(8)3-2(12(13)14)1-11-6(9)4(3)17(10,15)16/h1,5H,(H2,10,15,16)

- InChIKey: VPRZWJKXJNKPLI-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=NC=C(C=1C(F)F)[N+](=O)[O-])F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 392

- トポロジー分子極性表面積: 127

- 疎水性パラメータ計算基準値(XlogP): 0.3

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029032163-1g |

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |

1805475-82-4 | 95% | 1g |

$3,068.70 | 2022-04-01 | |

| Alichem | A029032163-500mg |

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |

1805475-82-4 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029032163-250mg |

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide |

1805475-82-4 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1805475-82-4 (4-(Difluoromethyl)-2-fluoro-5-nitropyridine-3-sulfonamide) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量